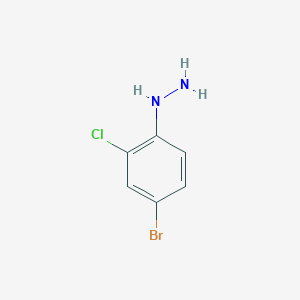

(4-Bromo-2-chlorophenyl)hydrazine

説明

(4-Bromo-2-chlorophenyl)hydrazine is an organic compound with the molecular formula C6H5BrClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively

作用機序

Target of Action

Hydrazine-coupled compounds, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific proteins or enzymes in these pathogens, disrupting their normal functions.

Mode of Action

It’s known that hydrazine derivatives can form stable complexes with metal ions, which could potentially interfere with the normal functioning of biological systems

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it may interfere with the metabolic pathways of these pathogens, leading to their death .

Result of Action

Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may cause cellular damage or death in these pathogens .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)hydrazine typically involves the reaction of 4-bromo-2-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.

Reduction of 4-bromo-2-chloronitrobenzene:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(4-Bromo-2-chlorophenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Reduction: The compound can be further reduced to form amines.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Hydrogen peroxide, potassium permanganate

Conditions: Aqueous or organic solvent, room temperature to reflux

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Anhydrous solvent, low temperature

-

Substitution

Reagents: Sodium methoxide, potassium tert-butoxide

Conditions: Anhydrous solvent, elevated temperature

Major Products

Oxidation: Azo compounds

Reduction: Amines

Substitution: Various substituted phenylhydrazines

科学的研究の応用

(4-Bromo-2-chlorophenyl)hydrazine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the preparation of functional materials, such as polymers and dyes.

類似化合物との比較

Similar Compounds

- (4-Bromo-2-fluorophenyl)hydrazine

- (4-Chloro-2-bromophenyl)hydrazine

- (4-Bromo-2-methylphenyl)hydrazine

Uniqueness

(4-Bromo-2-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity

生物活性

(4-Bromo-2-chlorophenyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a hydrazine functional group attached to a phenyl ring with both bromine and chlorine substituents. The presence of these halogens enhances its reactivity and potential biological activity, making it a subject of interest in various fields of research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa with promising results .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | High |

| Klebsiella pneumoniae | Low |

| Pseudomonas aeruginosa | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies utilizing the National Cancer Institute's protocol have evaluated its efficacy against various cancer cell lines. Notably, compounds derived from this compound have shown higher sensitivity against cancer cell lines such as CCRF-CEM and MDA-MB-468, demonstrating significant growth inhibition percentages .

Table 2: Anticancer Activity of Derivatives

| Compound Name | Cell Line Tested | % Growth Inhibition |

|---|---|---|

| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide | CCRF-CEM | 143.44 |

| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide | MDA-MB-468 | 29.55 |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Studies have indicated that the compound may exert its effects through mechanisms such as:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to reduced cell viability.

- Oxidative Stress : Its oxidative properties may contribute to the disruption of cellular homeostasis in pathogens and cancer cells.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving appropriate halogenated precursors and hydrazine derivatives. The ability to modify the structure by substituting functional groups allows for the exploration of derivatives with enhanced biological activities.

Case Studies

A notable case study involved the evaluation of a series of hydrazine derivatives based on this compound, which were tested for their antimicrobial and anticancer activities. These studies revealed that specific modifications to the hydrazine structure could lead to compounds with significantly improved potency against targeted pathogens and cancer cells .

特性

IUPAC Name |

(4-bromo-2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJQHFUPMMKBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298904 | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221092-48-4 | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221092-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。